molecular formula C19H23NO3 B5910472 3-hydroxy-4-methyl-2-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

3-hydroxy-4-methyl-2-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

Cat. No.: B5910472
M. Wt: 313.4 g/mol
InChI Key: HHJYZGFVBHQGOK-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methyl-2-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one is a synthetic benzo[c]chromen-6-one derivative characterized by a tetrahydrobenzochromenone core substituted with hydroxyl, methyl, and pyrrolidin-1-ylmethyl groups.

Properties

IUPAC Name

3-hydroxy-4-methyl-2-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-12-17(21)13(11-20-8-4-5-9-20)10-16-14-6-2-3-7-15(14)19(22)23-18(12)16/h10,21H,2-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJYZGFVBHQGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=C1OC(=O)C3=C2CCCC3)CN4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-methyl-2-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-methyl-2-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce new functional groups that enhance the compound’s biological activity .

Scientific Research Applications

3-hydroxy-4-methyl-2-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-hydroxy-4-methyl-2-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways within biological systems. The hydroxy group and the pyrrolidin-1-ylmethyl group play crucial roles in its binding to target proteins and enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorescence and Metal-Sensing Properties

Benzo[c]chromen-6-one derivatives are notable for their fluorescence and selective metal-binding capabilities. Key comparisons include:

Compound Substituents Fluorescence Response Metal Selectivity Reference
Target Compound 3-OH, 4-Me, 2-(pyrrolidin-1-ylmethyl) Not reported Not reported
Urolithin B 3-OH, unsaturated core Iron(III) quenching Fe³⁺ selective
(±)-4-(1-hydroxyethyl) analog 3-OH, 4-(1-hydroxyethyl) Fluorescence enhancement (with metals) Broad metal interaction
  • Key Findings :
    • The 4-(1-hydroxyethyl) substituent in (±)-7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one induces fluorescence enhancement in the presence of metals, contrasting with the quenching observed in Urolithin B .
    • Substituent polarity and steric effects (e.g., pyrrolidin-1-ylmethyl vs. hydroxyethyl) may alter electron distribution, affecting fluorescence and metal-binding selectivity .

Cholinesterase Inhibition Activity

Structural analogs of the target compound have been explored as cholinesterase inhibitors for Alzheimer’s disease:

Compound Substituents AChE/BChE Inhibition (IC₅₀) Key Structural Feature Reference
Target Compound 3-OH, 4-Me, 2-(pyrrolidin-1-ylmethyl) Not reported Pyrrolidine spacer
Compound 58 (Gulcan et al.) Piperazine with three-carbon spacer Enhanced activity vs. donepezil Optimal spacer length
7,8,9,10-Tetrahydro derivatives Varied N-heterocycles at position 2 Moderate to strong inhibition Piperazine > pyrrolidine in activity
  • Key Findings :
    • Piperazine-linked derivatives exhibit superior cholinesterase inhibition compared to pyrrolidine analogs, likely due to enhanced hydrogen bonding and steric compatibility with the enzyme active site .
    • The three-carbon spacer between the benzo[c]chromen-6-one core and piperazine optimizes inhibitory potency, suggesting that the pyrrolidin-1-ylmethyl group in the target compound may offer reduced efficacy .

Substituent Effects on Physicochemical Properties

Substituents influence molecular weight, polarity, and drug-likeness:

Compound Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors Key Substituent Reference
Target Compound C₁₉H₂₄N₂O₃ 328.41 1 donor, 4 acceptors Pyrrolidin-1-ylmethyl
3-Hydroxy-4-methyl analog C₁₄H₁₄O₃ 230.26 1 donor, 3 acceptors Methyl
Nitrobenzyloxy derivative C₂₀H₁₇NO₅ 351.36 0 donors, 5 acceptors 4-Nitrobenzyloxy
  • Nitrobenzyloxy substituents reduce hydrogen-bond donor capacity, favoring lipophilicity and blood-brain barrier penetration .

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